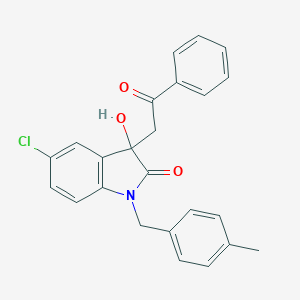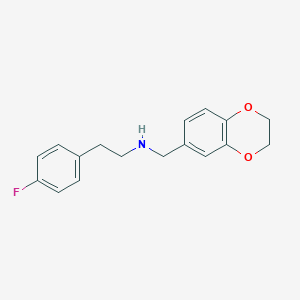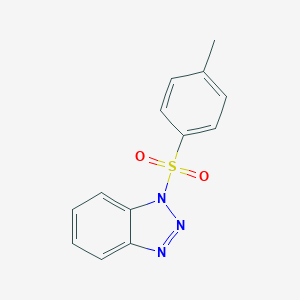
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide, also known as CDMEB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological activities, including anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of protein kinases such as ERK1/2 and JNK, which are involved in various signaling pathways. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, this compound has been shown to inhibit the proliferation of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has been shown to have various biological activities. However, this compound also has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in some experiments. Additionally, this compound has been shown to have some cytotoxic effects, which can limit its use in some cell-based assays.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide in scientific research. One potential direction is to investigate its use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, this compound could be used to study the role of protein kinases in various signaling pathways. Finally, this compound could be used to develop new chemical probes for the study of biological processes.
Synthesemethoden
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been used to study the role of protein kinases in various signaling pathways.
Eigenschaften
Molekularformel |
C16H18ClNO2S |
|---|---|
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-11-16(13(2)10-15(12)17)21(19,20)18-9-8-14-6-4-3-5-7-14/h3-7,10-11,18H,8-9H2,1-2H3 |
InChI-Schlüssel |
AYAXWSGHBYCKTC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272176.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272177.png)
![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B272183.png)
![2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol](/img/structure/B272185.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272191.png)
![4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272192.png)
![4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272193.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B272198.png)

![N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B272201.png)

![2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether](/img/structure/B272206.png)
![2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)